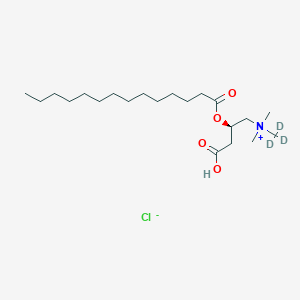

Myristoyl-L-carnitine-d3Hydrochloride

Vue d'ensemble

Description

Myristoyl-L-carnitine-d3 (chlorure) est un dérivé marqué au deutérium du chlorure de myristoyl-L-carnitine. Il s'agit d'un composé marqué par un isotope stable, principalement utilisé dans la recherche scientifique. Le marquage au deutérium permet une quantification et un suivi précis dans diverses études biochimiques et pharmacocinétiques .

Applications De Recherche Scientifique

Myristoyl-L-carnitine-d3 (chlorure) est largement utilisé en recherche scientifique en raison de son marquage par isotope stable. Parmi les applications clés, citons :

Pharmacocinétique : Utilisé comme étalon interne en spectrométrie de masse pour étudier la pharmacocinétique des médicaments.

Métabolomique : Aide à la quantification et au suivi des voies métaboliques.

Recherche biochimique : Utilisé pour étudier le rôle des acylcarnitines dans le métabolisme cellulaire.

Recherche médicale : Étudié pour son rôle potentiel dans des affections telles que le syndrome de fatigue chronique et les maladies rénales .

5. Mécanisme d'action

Le mécanisme d'action de Myristoyl-L-carnitine-d3 (chlorure) implique son rôle d'acylcarnitine. Il participe au transport des acides gras dans les mitochondries pour la β-oxydation. Le marquage au deutérium permet un suivi précis de son destin métabolique, fournissant des informations sur ses profils pharmacocinétiques et métaboliques .

Composés similaires :

Chlorure de myristoyl-L-carnitine : La forme non deutérée.

Palmitoyl-L-carnitine : Une autre acylcarnitine à longue chaîne.

Stéaroyl-L-carnitine : Une acylcarnitine à chaîne plus longue.

Comparaison :

Marquage au deutérium : Myristoyl-L-carnitine-d3 (chlorure) est unique en raison de son marquage au deutérium, qui offre des avantages en termes de suivi et de quantification.

Longueur de la chaîne : Comparé à la palmitoyl-L-carnitine et à la stéaroyl-L-carnitine, Myristoyl-L-carnitine-d3 (chlorure) a une chaîne d'acides gras plus courte, ce qui affecte ses propriétés biochimiques et ses applications .

Mécanisme D'action

Target of Action

Myristoyl-L-carnitine-d3 Hydrochloride primarily targets the transport of fatty acids into mitochondria . This process is critical for understanding energy production in cells .

Mode of Action

The compound interacts with its targets by facilitating the transport of fatty acids into the mitochondria . This interaction results in changes in the energy production process within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Myristoyl-L-carnitine-d3 Hydrochloride is the fatty acid oxidation pathway . The compound’s role in this pathway is to facilitate the transport of fatty acids into the mitochondria, which is a critical step in the energy production process .

Result of Action

The molecular and cellular effects of Myristoyl-L-carnitine-d3 Hydrochloride’s action are primarily related to energy production. By facilitating the transport of fatty acids into the mitochondria, the compound plays a crucial role in the energy production process within the cell .

Safety and Hazards

Orientations Futures

Myristoyl-L-carnitine-d3 Hydrochloride is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS . Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease , suggesting potential future directions in these areas.

Analyse Biochimique

Biochemical Properties

Myristoyl-L-carnitine-d3 Hydrochloride plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound interacts with several key enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). These enzymes facilitate the transfer of the fatty acyl group from CoA to carnitine, forming acyl-carnitine, which can then be transported into the mitochondria. Once inside, CPT2 transfers the acyl group back to CoA, allowing for fatty acid oxidation. Myristoyl-L-carnitine-d3 Hydrochloride’s interaction with these enzymes is essential for maintaining efficient energy production in cells .

Cellular Effects

Myristoyl-L-carnitine-d3 Hydrochloride influences various cellular processes, particularly those related to energy metabolism. By facilitating the transport of fatty acids into mitochondria, it enhances β-oxidation and ATP production. This compound also affects cell signaling pathways, including those involved in energy sensing and metabolic regulation. For instance, the activation of AMP-activated protein kinase (AMPK) can be influenced by the availability of fatty acids transported by Myristoyl-L-carnitine-d3 Hydrochloride. Additionally, this compound can impact gene expression related to fatty acid metabolism and mitochondrial function .

Molecular Mechanism

At the molecular level, Myristoyl-L-carnitine-d3 Hydrochloride exerts its effects through specific binding interactions with carnitine transporters and enzymes involved in fatty acid metabolism. The binding of Myristoyl-L-carnitine-d3 Hydrochloride to CPT1 and CPT2 facilitates the transfer of fatty acyl groups, enabling their transport into mitochondria. This process is critical for the subsequent β-oxidation of fatty acids, leading to ATP production. Furthermore, Myristoyl-L-carnitine-d3 Hydrochloride may influence enzyme activity by modulating the availability of substrates and cofactors required for fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myristoyl-L-carnitine-d3 Hydrochloride can vary over time. The stability of this compound is maintained under controlled conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, may lead to degradation. Long-term studies have shown that Myristoyl-L-carnitine-d3 Hydrochloride can sustain its activity in vitro, supporting continuous fatty acid oxidation and energy production .

Dosage Effects in Animal Models

The effects of Myristoyl-L-carnitine-d3 Hydrochloride in animal models are dose-dependent. At lower doses, this compound enhances fatty acid transport and oxidation, leading to improved energy metabolism. At higher doses, potential toxic effects may be observed, including disruptions in cellular homeostasis and oxidative stress. It is essential to determine the optimal dosage to achieve the desired metabolic effects without inducing adverse reactions .

Metabolic Pathways

Myristoyl-L-carnitine-d3 Hydrochloride is involved in the metabolic pathways of fatty acid oxidation. It interacts with enzymes such as CPT1 and CPT2, facilitating the transport of fatty acids into mitochondria. This compound also influences the levels of metabolites involved in β-oxidation, such as acetyl-CoA and NADH. By modulating these pathways, Myristoyl-L-carnitine-d3 Hydrochloride plays a vital role in maintaining cellular energy balance .

Transport and Distribution

Within cells, Myristoyl-L-carnitine-d3 Hydrochloride is transported by carnitine transporters, which facilitate its movement across cellular membranes. Once inside the cell, it is distributed to mitochondria, where it participates in fatty acid oxidation. The localization and accumulation of Myristoyl-L-carnitine-d3 Hydrochloride within mitochondria are critical for its function in energy metabolism .

Subcellular Localization

Myristoyl-L-carnitine-d3 Hydrochloride is primarily localized within mitochondria, where it exerts its effects on fatty acid oxidation. The targeting of this compound to mitochondria is facilitated by specific transporters and binding proteins. Additionally, post-translational modifications may influence its subcellular localization and activity, ensuring efficient energy production and metabolic regulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Myristoyl-L-carnitine-d3 (chlorure) implique l'incorporation de deutérium dans le chlorure de myristoyl-L-carnitine. Ce processus comprend généralement les étapes suivantes :

Échange de deutérium : L'introduction d'atomes de deutérium dans la molécule, souvent à l'aide de réactifs ou de solvants deutérés.

Estérification : La formation de la liaison ester entre l'acide myristique et la L-carnitine.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée

Méthodes de production industrielle : La production industrielle de Myristoyl-L-carnitine-d3 (chlorure) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant un rendement et une pureté élevés. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification .

Types de réactions :

Oxydation : Myristoyl-L-carnitine-d3 (chlorure) peut subir des réactions d'oxydation, en particulier au niveau de la partie carnitine.

Réduction : Les réactions de réduction peuvent cibler la liaison ester, la convertissant en alcool et en acide correspondants.

Substitution : L'ion chlorure peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Nucléophiles tels que les ions hydroxyde ou les amines.

Principaux produits :

Produits d'oxydation : Dérivés oxydés de la myristoyl-L-carnitine.

Produits de réduction : Acide myristique et L-carnitine.

Produits de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Myristoyl-L-carnitine chloride: The non-deuterated form.

Palmitoyl-L-carnitine: Another long-chain acylcarnitine.

Stearoyl-L-carnitine: A longer-chain acylcarnitine.

Comparison:

Deuterium Labeling: Myristoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides advantages in tracing and quantification.

Chain Length: Compared to palmitoyl-L-carnitine and stearoyl-L-carnitine, Myristoyl-L-carnitine-d3 (chloride) has a shorter fatty acid chain, affecting its biochemical properties and applications .

Propriétés

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)